molecular formula C8H10N4 B2926634 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine CAS No. 1500166-05-1

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine

Cat. No.: B2926634
CAS No.: 1500166-05-1
M. Wt: 162.196
InChI Key: FCOXKYJIVJBIQL-UHFFFAOYSA-N
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Description

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Mechanism of Action

Target of Action

The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine has been found to interact with several targets. It has been reported to inhibit P21-Activated Kinase 4 (PAK4) , Protein Kinase B (PKB or Akt) , Receptor-Interacting Protein Kinase 1 (RIPK1) , and Janus Kinase 1 (JAK1) . These proteins play crucial roles in various cellular processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

The compound interacts with its targets mainly through competitive inhibition . It forms strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor could enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is frequently deregulated in cancer . It also affects the p21-activated kinases (PAKs) signaling pathway , which is associated with a variety of cancers .

Pharmacokinetics

The compound has shown to have good kinase selectivity and potent inhibitory activity with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . .

Result of Action

The compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . It also showed potent activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

The compound 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of Receptor-Interacting Protein Kinase 1 (RIPK1) with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction suggests that the compound may play a role in regulating necroptosis, a form of programmed cell death .

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound may have potential therapeutic applications in conditions where necroptosis is a factor.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with RIPK1. The compound potently inhibits RIPK1, which is a key regulator of necroptosis . By inhibiting RIPK1, the compound can prevent the initiation of necroptosis and thereby protect cells from this form of cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under specific conditions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[2,3-d]pyrimidines . Another approach involves the use of microwave-assisted reactions to enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine stands out due to its specific substitution pattern and the presence of an ethan-1-amine group, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-2-1-6-3-11-8-7(6)4-10-5-12-8/h3-5H,1-2,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOXKYJIVJBIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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